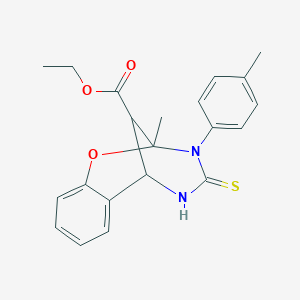

ethyl 2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 9-methyl-10-(4-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-4-25-19(24)17-18-15-7-5-6-8-16(15)26-21(17,3)23(20(27)22-18)14-11-9-13(2)10-12-14/h5-12,17-18H,4H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQLDKTWHXXTDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C21H22N2O3S

- Molecular Weight : 382.48 g/mol

The structure incorporates various functional groups that contribute to its biological activity, including thioxo and benzoxadiazocine moieties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to ethyl 2-methyl-3-(4-methylphenyl)-4-thioxo exhibit significant antimicrobial properties. For instance, a related compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Research indicates that the compound may possess anticancer properties. A study focusing on thiazole derivatives highlighted their ability to induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism involves the modulation of cell cycle progression and the induction of reactive oxygen species (ROS), leading to cell death .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting α-glucosidase activity, which is crucial for managing type 2 diabetes. In vitro assays demonstrated that the compound effectively reduces glucose absorption by inhibiting this enzyme .

Case Studies

- Study on Antimicrobial Activity : A recent investigation into the antimicrobial efficacy of thioxo derivatives revealed that compounds similar to ethyl 2-methyl-3-(4-methylphenyl)-4-thioxo exhibited minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics . This suggests a potential for development as new antimicrobial agents.

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that compounds with similar structures could significantly reduce cell viability and induce apoptosis through ROS generation. This highlights their potential as therapeutic agents in oncology .

- Diabetes Management : In a study assessing various thiazole derivatives for their ability to inhibit α-glucosidase, the tested compounds showed promising results in reducing postprandial blood glucose levels in diabetic models .

The biological activities of ethyl 2-methyl-3-(4-methylphenyl)-4-thioxo are believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound likely binds to the active site of α-glucosidase, preventing substrate access and subsequent glucose absorption.

- Cell Signaling Modulation : It may influence cell signaling pathways associated with apoptosis and cell cycle regulation, particularly in cancer cells.

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential therapeutic applications due to the presence of heterocyclic structures that often exhibit biological activity. Research indicates that compounds with similar structural motifs have been associated with various pharmacological effects.

Anticancer Activity

Studies have shown that derivatives of thioxo-tetrahydrobenzoxadiazocine compounds can exhibit significant anticancer properties. The thioxo group is known to enhance the reactivity of the molecule towards biological targets involved in cancer cell proliferation and survival pathways .

Antimicrobial Properties

Research has demonstrated that thioxo compounds can possess antimicrobial activity. Ethyl 2-methyl-3-(4-methylphenyl)-4-thioxo derivatives have been synthesized and evaluated for their efficacy against various bacterial strains . These studies suggest potential applications in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of ethyl 2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multi-component reactions. For instance, the Biginelli reaction has been effectively employed to synthesize related dihydropyrimidines which share structural similarities with this compound .

Table 1: Synthesis Methods for Related Compounds

Biological Evaluation

Case Studies:

Several studies have focused on evaluating the biological activities of thioxo-tetrahydrobenzoxadiazocine derivatives:

- Study on Antimicrobial Activity: A study published in ResearchGate highlighted the synthesis of dihydropyrimidines and their evaluation against several microbial strains. The results indicated that certain derivatives exhibited promising antimicrobial effects .

- Anticancer Screening: Another research effort investigated the anticancer potential of similar compounds through in vitro assays. The findings suggested that these compounds could inhibit cancer cell growth effectively .

Q & A

Q. What are the critical parameters to optimize in the synthesis of this compound?

The synthesis requires careful control of reaction conditions, including solvent selection (e.g., absolute ethanol), stoichiometric ratios (e.g., 0.001 mol equivalents of substituted benzaldehyde), and reflux duration (e.g., 4 hours) to ensure cyclization and thioxo group formation . Catalytic additives like glacial acetic acid (5 drops) can enhance reaction efficiency. Post-reaction purification via solvent evaporation and filtration is essential to isolate the solid product. Statistical Design of Experiments (DoE) methodologies, such as factorial designs, can systematically optimize temperature, solvent polarity, and reagent ratios while minimizing experimental iterations .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the methano-benzoxadiazocine core and substituent positions. Infrared (IR) spectroscopy confirms the thioxo (C=S) group via characteristic stretching frequencies (~1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides unambiguous stereochemical assignment. Purity can be assessed via HPLC with UV detection, ensuring >95% purity for research-grade material .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and stability of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) enable reaction path searches to identify transition states and intermediates, particularly for the methano-benzoxadiazocine ring formation. Tools like the Artificial Force Induced Reaction (AFIR) method can simulate cyclization energetics and steric effects from the 4-methylphenyl group . Coupling these with molecular dynamics (MD) simulations under varying solvent conditions (e.g., ethanol vs. DMF) predicts solubility and degradation pathways. AI-driven platforms like COMSOL Multiphysics integrate these models with experimental data to refine synthetic protocols .

Q. How should researchers address discrepancies in reported reaction yields or byproduct profiles?

Contradictions often arise from unoptimized reaction conditions or unaccounted variables (e.g., trace moisture). A systematic approach involves:

- DoE-based sensitivity analysis to identify critical factors (e.g., temperature, catalyst loading) .

- In situ monitoring (e.g., Raman spectroscopy) to detect intermediate species and byproducts .

- Cross-validation with computational models to reconcile experimental and theoretical yields . For example, if a reaction yields unexpected sulfoxide derivatives, DFT can assess the thermodynamic feasibility of sulfur oxidation under specific conditions .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound?

SAR studies require synthesizing analogs with modified substituents (e.g., replacing the 4-methylphenyl group with halogenated or electron-deficient aryl groups) and evaluating their bioactivity or catalytic performance. Key steps include:

- Molecular docking to predict binding affinities with target proteins (e.g., enzymes or receptors).

- In vitro assays (e.g., enzyme inhibition kinetics) to quantify activity changes.

- Comparative analysis of analogs, such as ethyl 3-(4-chlorophenyl)-5-oxo-triazine derivatives, to correlate substituent electronegativity with bioactivity . Evidence from similar triazine and benzoxadiazocine systems suggests that electron-withdrawing groups enhance stability but may reduce solubility .

Q. What advanced methodologies are suitable for studying reaction kinetics and thermodynamic properties?

- Microkinetic modeling integrates rate constants derived from experimental data (e.g., time-resolved NMR) to map free-energy profiles .

- Isothermal titration calorimetry (ITC) quantifies enthalpy changes during cyclization or ligand binding.

- High-throughput screening under DoE frameworks (e.g., response surface methodology) identifies nonlinear relationships between variables like pH and reaction rate . For example, varying the ethanol/water ratio in reflux conditions can reveal solvent effects on activation energy, validated via Arrhenius plots .

Methodological Tables

Table 1. Key Analytical Techniques for Structural Validation

| Technique | Application | Reference |

|---|---|---|

| ¹H/¹³C NMR | Assigns methano-benzoxadiazocine core and substituents | |

| X-ray crystallography | Resolves stereochemistry and crystal packing | |

| HRMS | Confirms molecular formula (C₂₀H₂₁N₂O₃S) |

Table 2. Computational Tools for Reaction Design

| Tool | Function | Reference |

|---|---|---|

| DFT (Gaussian, ORCA) | Predicts transition states and reaction barriers | |

| AFIR method | Simulates cyclization pathways | |

| COMSOL Multiphysics | Integrates AI for process optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.